3,6-Difluoro-2-iodopyridine
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Overview
Description
3,6-Difluoro-2-iodopyridine: is a fluorinated heterocyclic compound with the molecular formula C5H2F2IN . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,6-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The iodine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyridines.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling.
Scientific Research Applications
Chemistry: 3,6-Difluoro-2-iodopyridine is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability .
Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers. Its incorporation into polymer backbones can enhance the thermal and chemical resistance of the materials .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-iodopyridine in biological systems is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to enzymes or receptors. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
- 2,6-Difluoro-3-iodopyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 3-chloro-5-fluoro-4-iodopyridine
Comparison: Compared to other fluorinated pyridines, 3,6-Difluoro-2-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms. This unique arrangement can lead to different reactivity patterns and biological activities. For instance, the presence of fluorine atoms at positions 3 and 6 can significantly alter the compound’s electronic distribution, making it more suitable for certain types of chemical reactions and biological interactions .
Properties
IUPAC Name |
3,6-difluoro-2-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZACEVEENNQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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